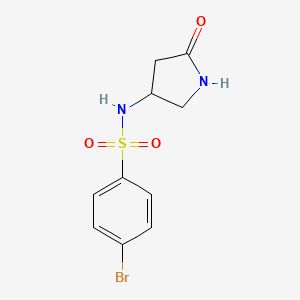

4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

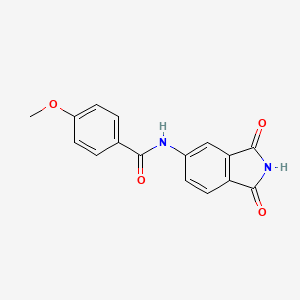

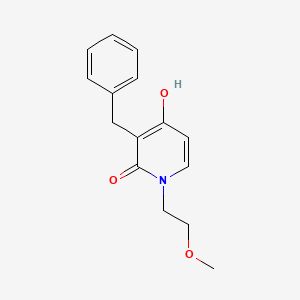

4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H11BrN2O3S and a molecular weight of 319.17. It is a derivative of benzenesulfonamide, a class of organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Molecular Structure Analysis

The molecular structure of 4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can be represented by the InChI code1S/C10H11BrN2O3S/c12-9-3-5-11 (6-4-9)17 (15,16)14-10-2-1-7-13-8-10/h1-8,14H . This indicates that the molecule contains a bromine atom attached to a benzene ring, which is further linked to a sulfonamide group and a pyrrolidinone ring . Physical And Chemical Properties Analysis

4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

One significant application of benzenesulfonamide derivatives is in the field of photodynamic therapy (PDT) for cancer treatment. Researchers synthesized and investigated the properties of zinc(II) phthalocyanines substituted with benzenesulfonamide units. These compounds exhibited promising characteristics as potential photosensitizers in PDT, an effective alternative therapy in cancer treatment. The presence of benzenesulfonamide derivatives in their peripheral positions influenced the compounds' solubility, fluorescence, singlet oxygen production, and photostability, which are crucial factors for their effectiveness in PDT (Öncül, Öztürk, & Pişkin, 2022).

Antimicrobial Activity

Another area of application for benzenesulfonamide derivatives is in antimicrobial treatments. A study synthesized 5-bromo-2-chloropyrimidin-4-amine derivatives, introducing sulfonyl and acid chloride groups. These new compounds were evaluated for in vitro antibacterial and antifungal activities, with some showing significant antimicrobial properties against pathogenic bacterial and fungal strains. This highlights the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Ranganatha et al., 2018).

Anticancer Activity

Furthermore, benzenesulfonamide derivatives have been explored for their anticancer properties. Novel indenopyridine derivatives containing a benzenesulfonamide moiety were synthesized and assessed for in vitro anticancer activity against the breast cancer cell line MCF7. Some compounds demonstrated higher potency compared to standard drugs, indicating the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Ghorab & Al-Said, 2012).

Enzyme Inhibition Studies

In addition to the above applications, benzenesulfonamide derivatives have been studied for their enzyme inhibition capabilities. Synthesized compounds were tested for their inhibitory effects on carbonic anhydrase I and II, enzymes implicated in various physiological and pathological processes. The findings revealed that some derivatives possess inhibitory activities comparable or superior to standard inhibitors, suggesting their potential utility in designing new therapeutic agents (Gul et al., 2016).

Safety And Hazards

The safety information for 4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

Propiedades

IUPAC Name |

4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3S/c11-7-1-3-9(4-2-7)17(15,16)13-8-5-10(14)12-6-8/h1-4,8,13H,5-6H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOKYEQXUOFTDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-nitrophenyl)-](/img/structure/B2956007.png)

![4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2956012.png)

amine](/img/structure/B2956015.png)

![8-(2,4-Dimethylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2956019.png)

![1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956023.png)

![7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2956025.png)